molecular formula C20H21N3O5S B2864766 2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 476462-23-4

2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2864766
CAS No.: 476462-23-4
M. Wt: 415.46
InChI Key: BAMGMCZUPNLOTE-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a thiadiazole ring and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the formation of the thiadiazole ring followed by the attachment of the acetamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce entirely new functional groups.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic properties that could be harnessed for treating various diseases.

    Industry: Its unique chemical structure could make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethoxy-3,4-dimethylphenethylamine
  • 3-(2,5-dimethoxyphenyl)propionic acid

Uniqueness

What sets 2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide apart from similar compounds is its unique combination of functional groups and the presence of the thiadiazole ring. This unique structure can confer specific properties and activities that are not observed in other similar compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-25-13-6-8-15(26-2)14(11-13)19-22-23-20(29-19)21-18(24)10-12-5-7-16(27-3)17(9-12)28-4/h5-9,11H,10H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMGMCZUPNLOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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